molecular formula C9H9NO2 B10762760 (1S,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

(1S,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B10762760
M. Wt: 163.17 g/mol
InChI Key: GPIUUMROPXDNRH-GBNDHIKLSA-N
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Description

(1S,2S,6R,7S)-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions, which are crucial for forming the tricyclic core of the molecule. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the consistent quality of the final product. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(1S,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Key pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: shares structural similarities with other tricyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(1S,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)/t4-,5-,6-,7+/m1/s1

InChI Key

GPIUUMROPXDNRH-GBNDHIKLSA-N

Isomeric SMILES

C1[C@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)NC3=O

Canonical SMILES

C1C2C=CC1C3C2C(=O)NC3=O

Origin of Product

United States

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